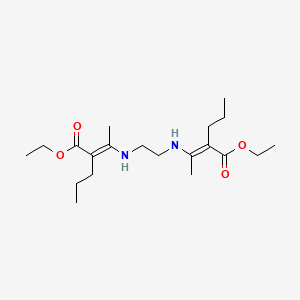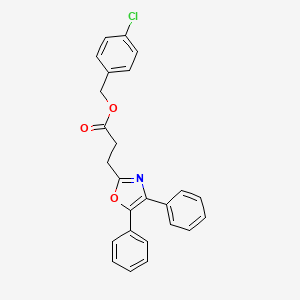
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate), also known as DEEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEEP is a symmetrical molecule that contains two imine groups and two ester groups, making it a versatile compound for use in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) in inducing apoptosis in cancer cells is not fully understood, but it is thought to involve the activation of caspase enzymes and the disruption of mitochondrial function. diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been shown to exhibit low toxicity in vitro and in vivo, making it a promising compound for further investigation as a potential therapeutic agent. diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) is its versatility as a building block for the synthesis of complex molecules. However, one limitation of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) is its relatively low yield in the synthesis process, which can limit its availability for use in experiments.
Future Directions
There are several future directions for research involving diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate). One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its potential as a precursor for the synthesis of MOFs with unique properties. Additionally, further optimization of the synthesis process for diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) could improve its yield and availability for use in experiments.
Synthesis Methods
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) can be synthesized through a multistep process involving the reaction of 3,3'-diaminodipropylamine with diethyl acetylenedicarboxylate and subsequent hydrolysis and decarboxylation steps. The yield of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) can be improved through optimization of reaction conditions such as temperature, solvent, and catalyst.
Scientific Research Applications
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been investigated for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) can be used as a building block for the synthesis of complex molecules due to its ability to form stable complexes with metal ions. In medicinal chemistry, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been explored for its potential as a precursor for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.
properties
IUPAC Name |
ethyl (2E)-2-[1-[2-[[(E)-3-ethoxycarbonylhex-2-en-2-yl]amino]ethylamino]ethylidene]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O4/c1-7-11-17(19(23)25-9-3)15(5)21-13-14-22-16(6)18(12-8-2)20(24)26-10-4/h21-22H,7-14H2,1-6H3/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWYTAGUQUJMEH-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C(C)NCCNC(=C(CCC)C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C(\NCCN/C(=C(/C(=O)OCC)\CCC)/C)/C)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5023270.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5023280.png)
![1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine]](/img/structure/B5023283.png)

![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfamide](/img/structure/B5023292.png)
![N-[2-(4-propylphenoxy)ethyl]-2-furamide](/img/structure/B5023295.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B5023302.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5023320.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5023324.png)


![({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5023355.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5023359.png)
![11-(3-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5023366.png)